5-oxo-12-HETE

描述

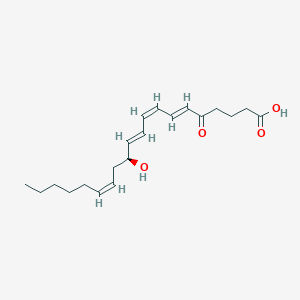

Structure

3D Structure

属性

分子式 |

C20H30O4 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC 名称 |

(6E,8Z,10E,12S,14Z)-12-hydroxy-5-oxoicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18,21H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-/m0/s1 |

InChI 键 |

MLZJFLKEKVDNAZ-XPKTZJOPSA-N |

手性 SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\C(=O)CCCC(=O)O)O |

规范 SMILES |

CCCCCC=CCC(C=CC=CC=CC(=O)CCCC(=O)O)O |

同义词 |

5-oxo-12-HETE 5-oxo-12-hydroxy-6,8,11,13-eicosatetraenoic acid 8-tarns-5-oxo-12-HETE |

产品来源 |

United States |

Biosynthesis and Enzymatic Formation of 5 Oxo 12 Hete

Transcellular Biosynthesis Mechanisms Contributing to this compound Generation

Transcellular biosynthesis is a cooperative process in which metabolic intermediates are shuttled between different cell types for their subsequent conversion into bioactive products. wikipedia.orgencyclopedia.pub This mechanism allows for the generation of potent lipid mediators at sites of inflammation or tissue injury where various cell populations are in close proximity. The formation of 5-oxo-12-hydroxyeicosatetraenoic acid (this compound) can occur via such a pathway, involving the sequential action of enzymes housed in different cells. karger.comnih.gov

The generation of this compound through intercellular cooperation is a multi-step process that relies on the transfer of eicosanoid precursors between inflammatory cells. This pathway highlights the metabolic crosstalk that can occur, particularly between neutrophils and platelets.

Detailed Research Findings:

The foundational step in this transcellular pathway is the synthesis of 5-hydroxyeicosatetraenoic acid (5-HETE). Cells that express active 5-lipoxygenase (5-LO), such as neutrophils, monocytes, and eosinophils, are primary producers of 5-HETE from arachidonic acid. wikipedia.orgencyclopedia.pubmdpi.com Upon stimulation, these cells release 5-HETE into the extracellular environment. wikipedia.orgencyclopedia.pub

This released 5-HETE can then be taken up by adjacent cells that may not possess 5-LO activity but contain the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). wikipedia.orgnih.govresearchgate.net This has been demonstrated in vitro with various cell types, including platelets, endothelial cells, monocyte-derived dendritic cells, and certain cancer cells like the PC-3 prostate cancer line. wikipedia.orgencyclopedia.pubnih.gov These cells efficiently oxidize the imported 5-HETE to its more potent derivative, 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.govresearchgate.net The efficiency of this conversion is dependent on the intracellular ratio of NADP+ to NADPH, with conditions of oxidative stress promoting the formation of 5-oxo-ETE. karger.comnih.gov

The final and defining step in the transcellular synthesis of this compound involves platelets. karger.com Platelets are rich in the enzyme 12-lipoxygenase (ALOX12). nih.govwikipedia.orgwikipedia.org 5-oxo-ETE, whether generated within the platelet from exogenous 5-HETE or taken up from a neighboring cell, serves as a substrate for this platelet-derived 12-lipoxygenase. karger.comnih.gov The enzyme catalyzes the introduction of a hydroxyl group at the 12th carbon position, converting 5-oxo-ETE into this compound. karger.comnih.gov Research indicates that this metabolic process in platelets is specifically accomplished through transcellular metabolism. karger.com

This pathway is a prime example of how different cells cooperate to generate complex signaling molecules. Another well-documented instance of such cooperation is the transfer of leukotriene A4 (LTA4) from neutrophils, which have high 5-LO activity, to platelets. ucl.ac.ukresearchgate.net Platelets, which lack 5-LO but possess leukotriene C4 synthase, can convert the neutrophil-derived LTA4 into leukotriene C4 (LTC4), a potent inflammatory mediator that neither cell can synthesize alone. ucl.ac.ukresearchgate.net This underscores the importance of intercellular communication in the biosynthesis of eicosanoids.

Table 1: Key Components in the Transcellular Biosynthesis of this compound

| Step | Precursor Cell(s) | Key Enzyme(s) in Precursor Cell | Released Intermediate | Recipient Cell(s) | Key Enzyme(s) in Recipient Cell | Final Product |

| 1 | Neutrophils, Monocytes | 5-Lipoxygenase (5-LO) | 5-HETE | Platelets, Endothelial Cells, Dendritic Cells | 5-Hydroxyeicosanoid Dehydrogenase (5-HEDH) | 5-Oxo-ETE |

| 2 | Any cell producing 5-Oxo-ETE | 5-HEDH | 5-Oxo-ETE | Platelets | 12-Lipoxygenase (ALOX12) | This compound |

Molecular Mechanisms of Action and Receptor Interactions of 5 Oxo 12 Hete

Antagonistic Role at the Oxoeicosanoid Receptor (OXE Receptor)

The OXE receptor, a G protein-coupled receptor (GPCR), is the primary target for 5-oxo-ETE, a potent chemoattractant for various inflammatory cells, including neutrophils and eosinophils. karger.comnih.govnih.gov The activation of this receptor initiates a cascade of intracellular events that lead to cellular responses such as calcium mobilization and chemotaxis. nih.govnih.gov 5-Oxo-12-HETE exerts its antagonistic effects by competing with 5-oxo-ETE for binding to the OXE receptor, thereby inhibiting these downstream signaling events. nih.govnih.gov

A hallmark of OXE receptor activation by 5-oxo-ETE is the rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in cell signaling. nih.govnih.gov Research has demonstrated that this compound effectively blocks this 5-oxo-ETE-induced calcium mobilization in human neutrophils. karger.comnih.govnih.gov Studies have reported that this compound inhibits this response with an IC₅₀ value of 0.5 μM. nih.gov This inhibitory action is dose-dependent, indicating a competitive antagonism at the receptor level. nih.gov While this compound itself does not trigger calcium mobilization, it prevents the receptor from being activated by the agonist 5-oxo-ETE. nih.govnih.govnih.gov

Table 1: Inhibitory Effect of this compound on 5-Oxo-ETE-Induced Calcium Mobilization in Neutrophils

| Compound | Action | IC₅₀ Value | Reference |

|---|---|---|---|

| This compound | Antagonist | 0.5 μM | nih.gov |

Neutrophils are key players in the innate immune response, and their migration to sites of inflammation is a crucial step in host defense. 5-Oxo-ETE is a potent chemoattractant for neutrophils, guiding their migration along a concentration gradient. nih.govelsevier.es By acting as an antagonist at the OXE receptor, this compound has been shown to inhibit the migration of neutrophils elicited by 5-oxo-ETE. nih.gov This finding is consistent with its role in blocking the initial signaling events, such as calcium mobilization, that are necessary for cell motility. nih.gov

Inhibition of 5-Oxo-ETE-Induced Calcium Mobilization

Ligand Specificity and Selectivity in OXE Receptor Modulation

The OXE receptor displays a high degree of selectivity for its ligands. nih.gov While 5-oxo-ETE is the most potent endogenous agonist, its metabolite, this compound, acts as an antagonist. nih.govguidetopharmacology.org This suggests that the structural modification, specifically the addition of a hydroxyl group at the 12-position of the carbon chain, is critical for its antagonistic activity. wikipedia.orgnih.gov The proximity of this hydroxyl group to the 5-oxo-Δ6,8-diene portion of the molecule is thought to be responsible for its ability to block the receptor's response to 5-oxo-ETE. nih.gov

The selectivity of this compound is further highlighted by its lack of significant activity at other chemoattractant receptors. nih.gov For instance, the cellular responses to other chemoattractants like leukotriene B4 (LTB4) are not affected by this compound, indicating that its antagonistic effects are specific to the OXE receptor. nih.gov However, it is noteworthy that in some experimental settings, this compound has been observed to act as a weak partial agonist for other neutrophil functions, such as CD11b expression, though it is significantly less potent than 5-oxo-ETE. nih.gov

Downstream Intracellular Signaling Pathways Influenced by this compound (as an antagonist)

As an antagonist of the OXE receptor, this compound influences the downstream intracellular signaling pathways that are normally initiated by agonist binding. The OXE receptor is coupled to a Gᵢ/ₒ protein. nih.govnih.gov Upon agonist activation, this G protein dissociates, leading to the activation of phospholipase C (PLC). karger.com PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). karger.com

By blocking the initial binding of 5-oxo-ETE to the OXE receptor, this compound prevents the activation of this G protein-mediated cascade. Consequently, the production of IP₃ and the subsequent release of calcium from intracellular stores are inhibited. karger.comnih.gov This blockade of the PLC-IP₃-Ca²⁺ pathway is the primary mechanism by which this compound antagonizes the pro-inflammatory actions of 5-oxo-ETE. karger.com

Cellular and Subcellular Effects of 5 Oxo 12 Hete

Impact on Inflammatory Cell Function

The primary role of 5-oxo-12-HETE appears to be the fine-tuning of inflammatory responses by directly influencing the behavior of key immune cells, particularly neutrophils.

Neutrophil Responses to this compound

Research has identified this compound as a significant modulator of neutrophil function, primarily acting as an antagonist to the potent effects of 5-oxo-ETE. It directly competes for the OXE receptor, thereby dampening neutrophil activation.

Key findings include:

Inhibition of Calcium Mobilization : 5-Oxo-12S-HETE has been identified as an OXE receptor antagonist that effectively restrains the calcium mobilization in neutrophils induced by 5-oxo-ETE. karger.comwikipedia.org Studies have quantified this effect, showing an IC₅₀ value of 0.5 μM for blocking 5-oxo-ETE-induced calcium mobilization. encyclopedia.pub

Inhibition of Chemotaxis : In addition to blocking calcium signaling, this compound can inhibit neutrophil migration elicited by 5-oxo-ETE. encyclopedia.pub This suggests a crucial role in preventing excessive neutrophil infiltration into inflammatory sites.

Dual Agonist/Antagonist Properties : While it acts as an antagonist for calcium signaling and migration, this compound has been observed to function as a weak partial agonist for the expression of the adhesion molecule CD11b on neutrophils. encyclopedia.pub This indicates a complex, context-dependent interaction with neutrophil signaling pathways.

| Neutrophil Response | Effect of this compound | Mechanism of Action | Reference |

|---|---|---|---|

| Calcium Mobilization (induced by 5-oxo-ETE) | Inhibition (IC₅₀ = 0.5 μM) | OXE Receptor Antagonism | karger.comwikipedia.orgencyclopedia.pub |

| Chemotaxis (induced by 5-oxo-ETE) | Inhibition | OXE Receptor Antagonism | encyclopedia.pub |

| CD11b Expression | Weak Agonism | Partial Agonist at OXE Receptor | encyclopedia.pub |

Other Leukocyte Interactions

The most significant interaction of this compound with other leukocytes involves its formation by platelets. Platelets are rich in 12-lipoxygenase and play a critical role in the inflammatory milieu by taking up 5-oxo-ETE released by other cells (like neutrophils) and converting it into this compound through transcellular metabolism. nih.govkarger.com This process effectively transforms a potent pro-inflammatory agonist into an antagonist, representing a key intercellular regulatory mechanism. karger.comresearchgate.net

While 5-oxo-ETE is a known chemoattractant for monocytes and basophils, specific research on the direct effects of its metabolite, this compound, on these cell types is limited. nih.govnih.gov Similarly, while lymphocytes can metabolize 5-HETE to 5-oxo-ETE under oxidative stress, the specific role and effects of this compound on lymphocyte function remain largely unexplored. frontiersin.org

Modulation of Cellular Activation Markers and Adhesion Molecules

This compound demonstrates a nuanced ability to modulate key surface molecules involved in leukocyte activation and adhesion. As noted previously, it acts as a weak agonist for the expression of the integrin subunit CD11b on neutrophils. encyclopedia.pub CD11b is a critical component of the Mac-1 adhesion complex (CD11b/CD18), which is essential for neutrophil aggregation and adherence to the endothelium. Furthermore, the related isomer, 8-trans-5-oxo-12-HETE, has been shown to promote the adhesion of eosinophils , implying an upregulation or activation of adhesion molecules on these cells as well. ontosight.ai

| Cell Type | Activation Marker/Adhesion Molecule | Effect of this compound or Isomer | Reference |

|---|---|---|---|

| Neutrophil | CD11b | Weak Agonism | encyclopedia.pub |

| Eosinophil | Adhesion Molecules (general) | Promotes Adhesion (8-trans isomer) | ontosight.ai |

Influence on Lipid Mediator Networks and Cellular Homeostasis

The generation of this compound is a critical regulatory node within the complex network of lipid mediators derived from arachidonic acid. Its primary function in this network is to act as a brake on the powerful, pro-inflammatory signaling cascade initiated by 5-oxo-ETE. By antagonizing the OXE receptor, this compound helps to control the magnitude of neutrophil and eosinophil activation, thereby contributing to the resolution of inflammation and the restoration of cellular homeostasis. karger.com

The transcellular biosynthesis pathway, where platelets convert neutrophil-derived 5-oxo-ETE into the less active/antagonistic this compound, is a prime example of intercellular communication designed to maintain balance. karger.com Stimulated platelets can convert pro-inflammatory 5-oxo-ETE into metabolites like this compound that possess antagonist properties. researchgate.net This mechanism prevents unchecked inflammation that could be triggered by the potent activity of 5-oxo-ETE. However, the chemical instability and susceptibility to further metabolism of 5-oxo-12S-HETE may limit its duration of action, suggesting it functions as a transient regulator within the inflammatory site. karger.com

Biological Implications and Putative Physiological Roles of 5 Oxo 12 Hete

Regulatory Role in Inflammatory Responses through Antagonism of Pro-inflammatory Mediators

A primary biological role of 5-oxo-12-HETE is its function as an antagonist of the pro-inflammatory mediator 5-oxo-ETE. nih.govkarger.com The compound 5-oxo-ETE is a potent chemoattractant and activator for various inflammatory cells, particularly eosinophils and neutrophils, exerting its effects through the specific G protein-coupled receptor known as the OXE receptor (OXE-R). karger.comresearchgate.netnih.gov

Research has demonstrated that this compound, which is formed when platelets metabolize 5-oxo-ETE, can block the signaling initiated by 5-oxo-ETE. nih.govnih.gov Specifically, in studies using human neutrophils, this compound was found to inhibit the calcium mobilization induced by 5-oxo-ETE. nih.govkarger.comnih.gov This antagonistic action prevents the downstream cellular responses that would typically be triggered by 5-oxo-ETE, such as chemotaxis and degranulation. nih.govcaymanchem.com The conversion of the highly active 5-oxo-ETE into its antagonist, this compound, represents a key biochemical mechanism for regulating the intensity and duration of inflammatory responses mediated by the OXE receptor. nih.govnih.gov

Table 1: Antagonistic Activity of this compound

| Antagonist | Target Mediator | Cell Type | Observed Effect | Potency (IC₅₀) | Source |

|---|---|---|---|---|---|

| This compound | 5-oxo-ETE | Neutrophils | Blocked 5-oxo-ETE-induced calcium mobilization | 0.5 μM | nih.gov |

| 5-oxo-12S-HETE | 5-oxo-ETE | Neutrophils | Inhibited 5-oxo-ETE-induced neutrophil migration | Low µmolar range | nih.gov |

Potential Modulatory Role in Allergic Disease Pathophysiology

The parent compound, 5-oxo-ETE, is strongly implicated in the pathophysiology of allergic diseases such as asthma and allergic rhinitis due to its powerful chemoattractant effects on eosinophils. karger.comwikipedia.org Eosinophils are key effector cells in type 2 immune responses, which characterize allergic inflammation. karger.com The infiltration and activation of eosinophils in tissues like the airways contribute significantly to the pathology of these conditions. wikipedia.org

Given that this compound functions as an antagonist at the OXE receptor, it possesses a potential modulatory role in these allergic processes. nih.govkarger.com By blocking the receptor that 5-oxo-ETE uses to attract eosinophils, this compound can theoretically dampen the eosinophilic inflammation that drives allergic diseases. karger.comresearchgate.net The metabolic conversion of pro-inflammatory 5-oxo-ETE to the antagonistic this compound within an inflammatory milieu could serve as a natural braking mechanism, limiting the extent of the allergic response. nih.gov This suggests that the balance between 5-oxo-ETE and this compound could be a critical factor in determining the severity of allergic reactions.

Interplay with Other Eicosanoids and Lipid Signaling Pathways

The formation and function of this compound are deeply embedded within the broader network of eicosanoid signaling. Eicosanoids are a large family of signaling molecules derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid (AA). elsevier.es The biosynthesis pathway leading to this compound involves sequential enzymatic actions from two major lipoxygenase (LOX) pathways: the 5-LOX and 12-LOX pathways. nih.govnih.gov

The pathway is initiated by the 5-LOX enzyme, which converts AA into 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE), which is then reduced to 5S-hydroxyeicosatetraenoic acid (5S-HETE). elsevier.es In the presence of the cofactor NADP+, the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) oxidizes 5S-HETE to form the potent pro-inflammatory mediator, 5-oxo-ETE. nih.govresearchgate.net

Subsequently, 5-oxo-ETE can serve as a substrate for the 12-lipoxygenase enzyme, which is notably present in platelets. nih.govkarger.com This enzyme introduces a hydroxyl group at the 12th carbon position, resulting in the formation of this compound. nih.govnih.gov This sequential, multi-enzyme process, which can involve cell-to-cell interactions (transcellular biosynthesis), highlights the intricate interplay between different lipid signaling pathways in generating a molecule with distinct, regulatory functions. karger.com

Contribution to Resolution Phases of Inflammation

The resolution of inflammation is an active process that involves the cessation of pro-inflammatory signals and the active clearance of cellular debris to restore tissue homeostasis. biorxiv.org A key part of this process is the catabolism or conversion of potent pro-inflammatory mediators into less active or even anti-inflammatory molecules. researchgate.net

The metabolism of 5-oxo-ETE to this compound is a prime example of such a deactivating mechanism. nih.govresearchgate.net The conversion results in a dramatic reduction in the agonist activity at the OXE receptor; in fact, the product acts as an antagonist. nih.govnih.govnih.gov By converting a potent "start" signal for neutrophil and eosinophil recruitment into a "stop" signal, the 12-lipoxygenase-mediated formation of this compound directly contributes to the resolution phase of inflammation. nih.gov This metabolic inactivation prevents the persistent recruitment of inflammatory cells driven by 5-oxo-ETE, thereby helping to curtail the acute inflammatory response and prevent it from becoming chronic. While not typically classified as a specialized pro-resolving mediator (SPM) that stimulates active resolution programs, this compound's role in terminating a specific pro-inflammatory axis is crucial for the timely return to tissue equilibrium.

Table of Compounds

Advanced Research Methodologies for 5 Oxo 12 Hete Studies

Chemical Synthesis Approaches for 5-Oxo-12-HETE and its Stereoisomers

The generation of pure this compound for research purposes relies on biosynthetic methods, as specific chemical synthesis pathways are not widely detailed in the literature. The primary route for its formation involves the enzymatic conversion of its precursor, 5-oxo-ETE. nih.govkarger.com

Biosynthesis: The most established method for producing this compound is through the action of the enzyme 12-lipoxygenase (12-LOX). nih.gov In this process, 5-oxo-ETE serves as a substrate for 12-LOX, which catalyzes the introduction of a hydroxyl group at the 12th carbon position. This reaction is particularly noted to occur in platelets, often in co-incubations with neutrophils, which are a primary source of the 5-oxo-ETE precursor. karger.comnih.gov This cell-based synthesis is a key method for generating the compound for experimental use. The process can be initiated by stimulating inflammatory cells like neutrophils with a calcium ionophore in the presence of arachidonic acid to produce 5-HETE, which is subsequently oxidized to 5-oxo-ETE and then converted to this compound by platelet 12-LOX. karger.comnih.gov

The stereochemistry of the hydroxyl group at the 12-position (S or R) is determined by the specific 12-lipoxygenase enzyme involved. For instance, human platelets contain 12S-lipoxygenase (ALOX12), which would produce 12(S)-HETE derivatives. wikipedia.org

In Vitro Experimental Models for Investigating this compound Activity

In vitro models are fundamental for dissecting the specific cellular and molecular activities of this compound, from receptor interactions to its influence on enzymatic pathways.

Cell-Based Assays for Receptor Binding and Functional Responses

Studies on this compound have largely focused on its interaction with the OXE receptor (OXER1), which is the primary receptor for its precursor, 5-oxo-ETE. nih.gov Research indicates that this compound primarily functions as an antagonist at this receptor. A variety of cell-based assays are employed to characterize this relationship.

Calcium Mobilization Assays: These assays are a cornerstone for studying G-protein coupled receptor (GPCR) activation, such as the OXE receptor which couples to Gαi. researchgate.net In human neutrophils loaded with a calcium-sensitive fluorescent dye like Indo-1, 5-oxo-ETE elicits a potent increase in intracellular calcium. nih.govresearchgate.net In contrast, this compound itself is reported to be devoid of calcium mobilizing activity but effectively inhibits the calcium flux induced by 5-oxo-ETE. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for this blockade in neutrophils has been measured at 0.5 μM. nih.gov

Chemotaxis Assays: The migration of inflammatory cells like neutrophils and eosinophils towards a chemoattractant is a key functional response mediated by the OXE receptor. aai.org Assays using modified Boyden chambers can quantify the ability of this compound to block the chemotactic response of these cells towards a 5-oxo-ETE gradient.

GTPγS Binding Assays: This biochemical assay directly measures the activation of G-proteins upon receptor binding. In isolated cell membranes expressing the OXE receptor, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, increases when an agonist is present. nih.govaai.org The antagonistic properties of this compound can be quantified by its ability to prevent the 5-oxo-ETE-stimulated increase in [³⁵S]GTPγS binding.

CD11b Expression Assays: Flow cytometry is used to measure the surface expression of adhesion molecules like CD11b on leukocytes, which is upregulated upon activation. While this compound acts as an antagonist for calcium mobilization, it has been observed to function as a weak partial agonist for CD11b upregulation in neutrophils. nih.gov

cAMP Inhibition Assays: Since the OXE receptor is coupled to Gαi proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net This response can be measured in recombinant cell lines (e.g., HEK293 cells) expressing OXER1 or in primary cells like neutrophils to study the antagonistic effects of this compound on this signaling pathway. researchgate.net

| Assay Type | Cell Model | Principle | Typical Finding for this compound |

| Calcium Mobilization | Human Neutrophils, Eosinophils | Measures intracellular Ca²+ flux via fluorescent dyes following receptor activation. | No agonist activity; inhibits 5-oxo-ETE-induced Ca²+ mobilization. nih.govnih.gov |

| Chemotaxis | Human Neutrophils, Eosinophils | Quantifies cell migration through a porous membrane towards a chemoattractant. | Inhibits 5-oxo-ETE-induced cell migration. nih.gov |

| GTPγS Binding | Isolated Cell Membranes | Measures GPCR activation by quantifying the binding of a radiolabeled GTP analog. | Prevents the agonist-induced binding of GTPγS to the OXE receptor. aai.org |

| CD11b Expression | Human Neutrophils | Uses flow cytometry to detect changes in surface adhesion molecule expression. | Acts as a weak partial agonist. nih.gov |

| cAMP Inhibition | HEK293-OXER1, Neutrophils | Measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi coupling. | Blocks the 5-oxo-ETE-mediated decrease in cAMP levels. researchgate.net |

Enzymatic Activity Assays and Metabolic Pathway Tracing

Understanding the formation and degradation of this compound involves specific enzymatic assays and metabolic tracing techniques.

Lipoxygenase (LOX) Activity Assays: The biosynthesis of this compound from 5-oxo-ETE is catalyzed by 12-LOX. nih.gov In vitro assays typically involve incubating purified 12-LOX enzyme or cell lysates containing the enzyme (e.g., from platelets) with the 5-oxo-ETE substrate. karger.comescholarship.org The reaction progress can be monitored by measuring the formation of the product over time using analytical techniques like HPLC or LC-MS/MS. escholarship.org These assays are also used to screen for inhibitors; for example, 5-oxo-ETE itself was found to have a slight inhibitory effect on human 12-LOX. escholarship.org

Metabolic Pathway Tracing: To trace the metabolic fate of this compound or its precursors, stable isotope-labeled compounds (e.g., using ²H or ¹³C) are invaluable. Cells or cell systems, such as co-incubations of neutrophils and platelets, are treated with the labeled precursor. karger.comencyclopedia.pub After incubation, lipids are extracted, and the resulting metabolites are analyzed by mass spectrometry. This allows for the unambiguous identification of metabolites derived from the initial compound and helps map the complete metabolic cascade, including potential downstream products of this compound. wikipedia.org

In Vivo Animal Models for Studying this compound's Biological Roles (excluding human clinical models)

The in vivo investigation of 5-oxo-ETE and its metabolites, including this compound, has been significantly constrained by species differences in its primary receptor.

Rodent Model Limitations: A major challenge in this field is that common laboratory rodents, such as mice and rats, lack a functional ortholog of the OXE receptor. nih.govwikipedia.org This genetic difference makes them unsuitable for studying the specific biological roles of OXE receptor ligands like 5-oxo-ETE and its antagonist this compound in disease models such as asthma or inflammation.

Non-Human Primate Models: Because non-human primates possess an OXE receptor ortholog, they have been used as a more relevant animal model for in vivo studies. researchgate.net Monkeys have been utilized to investigate the pharmacokinetics, metabolism, and efficacy of novel synthetic OXE receptor antagonists, providing a suitable preclinical model before human trials. researchgate.net These models would be appropriate for investigating the in vivo effects of this compound as a natural antagonist.

Alternative Models: A zebrafish model has been used to demonstrate that 5-oxo-ETE signaling is involved in leukocyte recruitment to sites of tissue injury. nih.gov While not specific to this compound, this model could potentially be adapted to study the inhibitory effects of OXE receptor antagonists in the context of acute inflammation.

Advanced Analytical Techniques for Detection, Quantification, and Structural Elucidation

The accurate measurement and characterization of this compound in complex biological matrices are critically dependent on advanced analytical instrumentation, primarily mass spectrometry-based methods. These eicosanoids are typically present at very low concentrations, requiring highly sensitive and specific techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of oxylipins. creative-proteomics.com The technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the detection specificity and sensitivity of tandem mass spectrometry. creative-proteomics.comdiva-portal.org Samples first undergo solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances. diva-portal.org The extract is then injected into the LC system for separation, followed by ionization, typically using electrospray ionization (ESI) in negative mode. creative-proteomics.comresearchgate.net The mass spectrometer then isolates the parent ion of this compound and fragments it to produce characteristic product ions, a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which provides excellent specificity and allows for absolute quantification using stable isotope-labeled internal standards. mdpi.com

Chiral Chromatography: The biological activity of eicosanoids is often highly dependent on their stereochemistry. Chiral liquid chromatography coupled with mass spectrometry (chiral LC-MS) can separate enantiomers, such as 12(S)-HETE from 12(R)-HETE. mdpi.com This is crucial for understanding the precise enzymatic pathways involved in the biosynthesis of this compound and its precursors.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution. creative-proteomics.com This capability allows for the confident identification of unknown metabolites in non-targeted screening approaches and helps to differentiate between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

| Technique | Principle | Application for this compound | Advantages |

| UPLC-ESI-MS/MS | Combines high-resolution liquid chromatography with sensitive and specific mass detection using precursor-to-product ion transitions (SRM/MRM). | Targeted absolute quantification in biological samples (plasma, cell culture media). creative-proteomics.comdiva-portal.org | High sensitivity (pg/mL levels), high throughput, excellent specificity. creative-proteomics.com |

| Chiral LC-MS | Uses a chiral stationary phase in the LC column to separate stereoisomers prior to MS detection. | Determination of the stereochemistry (e.g., 12S vs. 12R) of the hydroxyl group. mdpi.com | Elucidation of specific enzymatic pathways and biological activity. |

| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | Analysis of derivatized oxylipins. | Not ideal for thermally unstable compounds like eicosanoids. creative-proteomics.comdiva-portal.org |

| High-Resolution MS (e.g., Orbitrap) | Provides highly accurate mass measurements, enabling determination of elemental composition. | Structural elucidation of novel metabolites and differentiation of isobars. creative-proteomics.com | High confidence in compound identification. |

Emerging Concepts and Future Research Directions

Elucidation of Novel Regulatory Mechanisms Governing 5-Oxo-12-HETE Biosynthesis and Catabolism

The biosynthesis of this compound is a multi-step enzymatic process that begins with the release of arachidonic acid from membrane phospholipids. A critical area of future research lies in identifying and characterizing novel regulatory checkpoints in this pathway.

Biosynthesis: The initial conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) is catalyzed by 5-lipoxygenase (5-LOX). ontosight.aibio-rad.com Subsequently, 5-HPETE is reduced to 5-hydroxyeicosatetraenoic acid (5-HETE). bio-rad.com The formation of 5-oxo-ETE from 5-HETE is then carried out by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). karger.comnih.gov Finally, 5-oxo-ETE can be metabolized by 12-lipoxygenase (12-LOX), particularly in platelets, to form this compound. karger.comnih.gov This can occur through transcellular metabolism, where 5-oxo-ETE produced by one cell type, like neutrophils, is converted to this compound by another, such as platelets. karger.comnih.gov

A key regulatory factor in this pathway is the intracellular concentration of NADP+, which is often the limiting factor for 5-HEDH activity. researchgate.netnih.gov Conditions that increase the NADP+/NADPH ratio, such as oxidative stress and the respiratory burst in phagocytic cells, can dramatically enhance the synthesis of 5-oxo-ETE and, consequently, this compound. karger.comnih.govresearchgate.net Future research should focus on identifying other physiological and pathological stimuli that modulate NADP+ levels and thus influence this compound production.

Catabolism: The metabolic fate of this compound is not as well understood as its biosynthesis. While it is known that metabolism of 5-oxo-ETE by various pathways leads to a significant loss of biological activity, the specific enzymes and pathways responsible for the breakdown of this compound require further investigation. nih.gov For instance, 5-oxo-ETE can be reduced back to 5-HETE or undergo ω-oxidation. nih.govresearchgate.net Understanding the catabolic pathways of this compound is crucial for determining its half-life and the duration of its signaling activity in different biological contexts.

Investigation of this compound's Role in Specific Biological Systems (excluding human clinical conditions)

While the pro-inflammatory effects of related compounds like 5-oxo-ETE are well-documented in human cells, the specific roles of this compound in non-human biological systems are an important area for future research. Animal models provide invaluable opportunities to dissect the in vivo functions of this lipid mediator.

Studies in various mammalian species, including cats, have shown that the 5-lipoxygenase pathway is active and that these animals produce and respond to 5-oxo-ETE. nih.govwikipedia.org For example, cats undergoing experimentally induced asthma show an accumulation of 5-oxo-ETE in their lung lavage fluid. wikipedia.org Given that platelets can convert 5-oxo-ETE to this compound, it is plausible that this compound plays a role in the inflammatory responses in these animal models. Future studies should aim to quantify the levels of this compound in different tissues and biological fluids of these animals during inflammatory challenges and to determine its specific effects on immune cell function.

Interestingly, mice and rats appear to lack a clear ortholog of the human OXE receptor (OXER1), the primary receptor for 5-oxo-ETE. karger.comencyclopedia.pub However, it has been suggested that another receptor, such as the mouse niacin receptor 1 (Niacr1), might mediate some of the effects of 5-oxo-ETE in these species. encyclopedia.pub This raises the question of whether this compound interacts with these alternative receptors and what its functional consequences are in rodents. Investigating the effects of this compound in rodent models of inflammation could reveal novel signaling pathways and biological functions.

Exploration of Structural Determinants for Potent OXE Receptor Antagonism by this compound and its Analogs

This compound and its isomers have been identified as antagonists of the OXE receptor. karger.com Specifically, 5-oxo-12S-HETE and its 8-trans isomer can inhibit the calcium mobilization in neutrophils induced by 5-oxo-ETE. karger.comnih.gov This antagonist activity makes these compounds and their synthetic analogs attractive candidates for the development of therapeutic agents.

A critical area of future research is the detailed exploration of the structural determinants that confer potent OXE receptor antagonism. Understanding the structure-activity relationship (SAR) is essential for designing more stable and effective antagonists. While this compound itself shows antagonist properties, its chemical instability makes it unsuitable for drug development. karger.com

Key questions to be addressed include:

What are the precise structural features of the this compound molecule that are responsible for its binding to the OXE receptor without activating it?

How do modifications to the carbon chain length, the number and position of double bonds, and the stereochemistry of the hydroxyl group affect antagonist potency?

Can computational modeling and medicinal chemistry approaches be used to design novel, stable analogs of this compound with improved antagonist activity?

Recent research has led to the development of potent indole-based OXE receptor antagonists. researchgate.netresearcher.life Comparing the structural features of these synthetic antagonists with those of this compound could provide valuable insights into the key interactions with the receptor binding pocket.

Development of Advanced Research Tools and Probes Targeting this compound Production or Action

To fully elucidate the roles of this compound, the development of advanced research tools and probes is essential. These tools would enable more precise investigation of its production, localization, and mechanism of action.

Inhibitors of Biosynthesis: While inhibitors for 5-LOX and 5-HEDH exist, more specific inhibitors for the conversion of 5-oxo-ETE to this compound by 12-LOX are needed. nih.govaacrjournals.org The development of such inhibitors would allow researchers to selectively block the production of this compound and thereby dissect its specific contributions to biological processes. For instance, N-benzyl-N-hydroxy-5-phenylpentamidine (BHPP) has been used as a selective 12-LOX inhibitor in some studies. elsevier.es

Fluorescent Probes and Labeled Analogs: The creation of fluorescently labeled or radiolabeled analogs of this compound would be invaluable for studying its distribution in tissues and its interaction with the OXE receptor. These probes could be used in binding assays, fluorescence microscopy, and other imaging techniques to visualize the localization of the OXE receptor and to study the binding kinetics of its antagonists.

Antibodies and Immunoassays: The development of specific antibodies against this compound would enable the creation of sensitive and specific immunoassays for its quantification in biological samples. This would greatly facilitate research into its production under various physiological and pathological conditions.

常见问题

Basic Research Questions

Q. What are the established biosynthetic pathways for 5-oxo-12-HETE, and how do they differ across cell types?

- Methodological Answer : this compound is synthesized via transcellular metabolism involving platelet 12-lipoxygenase (12-LO) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH). Neutrophil-derived 5-HETE is converted to this compound by platelets . To validate this pathway, researchers should use co-culture systems (e.g., platelets + neutrophils) and quantify metabolites via LC-MS/MS. Cell-specific enzyme inhibitors (e.g., 12-LO inhibitors like BHPP ) can confirm pathway specificity.

Q. How can researchers reliably detect and quantify this compound in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its sensitivity and specificity. Protocols should include stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Pre-analytical steps (e.g., sample stabilization with antioxidants) are critical to prevent auto-oxidation of precursors like 5-HETE .

Q. What are the primary biological roles of this compound in inflammation and immune regulation?

- Methodological Answer : this compound exhibits antagonist properties against 5-oxo-ETE, inhibiting neutrophil and eosinophil activation at micromolar concentrations . Functional assays (e.g., calcium flux measurements in neutrophils) and chemotaxis chambers can assess its inhibitory effects. Comparative studies with structurally similar metabolites (e.g., 5-oxo-15-HETE) are recommended to evaluate potency gradients .

Advanced Research Questions

Q. How can contradictory findings about this compound’s dual role as an agonist and antagonist be resolved?

- Methodological Answer : Contradictions arise from concentration-dependent effects and cell-type specificity. For example, this compound inhibits platelet aggregation at high concentrations but may weakly activate eosinophils in low-dose settings . Researchers should employ dose-response curves across multiple cell types and use genetic knockouts (e.g., OXE receptor-deficient models) to isolate mechanisms . Meta-analyses of existing data using frameworks like PICO (Population, Intervention, Comparison, Outcome) can identify confounding variables .

Q. What experimental designs address the instability of this compound in pharmacological studies?

- Methodological Answer : The compound’s instability necessitates short-term assays (<24 hours) and stabilization techniques (e.g., lipid carriers like albumin or cyclodextrins). Researchers should validate degradation rates via time-course LC-MS and compare synthetic analogs (e.g., methyl esters) for improved stability . Reproducibility guidelines (e.g., CONSORT-EHEALTH) recommend documenting storage conditions and batch variability in supplementary materials .

Q. How can computational modeling integrate this compound’s signaling into broader lipid mediator networks?

- Methodological Answer : Systems biology tools (e.g., lipidomic pathway mapping via KEGG or Reactome) can contextualize this compound within arachidonic acid cascades. Kinetic models of enzyme competition (e.g., 12-LO vs. 15-LO) should incorporate substrate affinity data from in vitro assays . Open-source platforms like BioCyc allow collaborative refinement of metabolic networks .

Q. What ethical and reproducibility challenges arise when studying this compound in human-derived samples?

- Methodological Answer : Ethical frameworks (e.g., FINER criteria) require justifying human tissue use and ensuring donor consent for secondary data sharing . Reproducibility hinges on transparent protocols for cell isolation (e.g., platelet-rich plasma preparation) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) . Public deposition of raw mass spectrometry data in repositories like MetaboLights is recommended .

Data Contradiction and Synthesis

Q. How should researchers reconcile conflicting reports on this compound’s chemoattractant vs. anti-inflammatory effects?

- Methodological Answer : Contradictions may reflect contextual factors (e.g., tissue microenvironment or coexisting mediators). Researchers should use multi-omics approaches (e.g., transcriptomics + lipidomics) to identify synergistic/antagonistic interactions with prostaglandins or leukotrienes . Critical appraisal tools (e.g., GRADE criteria) can weight evidence quality and highlight study limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。